molecular formula C12H16O2 B2972292 3-Tert-butyl-2-methylbenzoic acid CAS No. 1369926-53-3

3-Tert-butyl-2-methylbenzoic acid

Cat. No.: B2972292
CAS No.: 1369926-53-3
M. Wt: 192.258
InChI Key: ODRVPAWLLNTILD-UHFFFAOYSA-N
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Description

3-Tert-butyl-2-methylbenzoic acid is a substituted benzoic acid derivative characterized by a tert-butyl group at the 3-position and a methyl group at the 2-position of the aromatic ring. The tert-butyl substituent introduces significant steric bulk, while the methyl group at the ortho position further modulates electronic and steric properties.

Properties

IUPAC Name

3-tert-butyl-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8-9(11(13)14)6-5-7-10(8)12(2,3)4/h5-7H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRVPAWLLNTILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369926-53-3
Record name 3-tert-butyl-2-methylbenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-2-methylbenzoic acid typically involves the Friedel-Crafts alkylation of toluene derivatives. One common method is the alkylation of 2-methylbenzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butyl-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents like bromine (Br2) in the presence of a catalyst.

Major Products:

    Oxidation: 3-tert-butyl-2-carboxybenzoic acid.

    Reduction: 3-tert-butyl-2-methylbenzyl alcohol.

    Substitution: 3-tert-butyl-2-bromomethylbenzoic acid.

Scientific Research Applications

3-Tert-butyl-2-methylbenzoic acid has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-butyl-2-methylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The tert-butyl and methyl groups may influence the compound’s hydrophobic interactions and overall molecular stability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 3-tert-butyl-2-methylbenzoic acid but differ in substituent groups, leading to distinct physicochemical and functional properties:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Features
This compound tert-butyl (3), methyl (2) Not explicitly provided Steric hindrance, lipophilicity
3-Hydroxy-2-methylbenzoic acid hydroxy (3), methyl (2) ~168.15 (calculated) Hydrogen bonding, acidity (pKa ~2.8)
3-Tert-butoxybenzoic acid tert-butoxy (3) ~208.25 (calculated) Ether linkage, moderate polarity
3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid methyl (3), triazolyl (2) 203.2 (exact) Heterocyclic ring, potential bioactivity

Physicochemical Properties

  • Lipophilicity and Solubility :

    • The tert-butyl group in this compound enhances lipophilicity compared to 3-hydroxy-2-methylbenzoic acid, which is more polar due to the hydroxy group .
    • The triazole-containing derivative (3-methyl-2-[1,2,3]triazol-2-yl-benzoic acid) exhibits intermediate polarity, influenced by the aromatic triazole’s electron-withdrawing effects .
  • Acidity :

    • 3-Hydroxy-2-methylbenzoic acid is significantly more acidic (pKa ~2.8) due to resonance stabilization of the deprotonated form by the adjacent hydroxy group. In contrast, the tert-butyl and methyl substituents in this compound likely result in a higher pKa (~4.5–5.0, typical for alkyl-substituted benzoic acids) .

Research Findings and Data Gaps

  • Key Studies :

    • highlights the synthesis of benzoic acid derivatives with tert-butyl groups, though specific data on this compound’s reactivity remain sparse.
    • provides exact molecular weight data for the triazole derivative (203.2 g/mol), confirming its structural characterization .
  • Unresolved Questions: Melting points, solubility in common solvents, and detailed spectroscopic data (e.g., NMR, IR) for this compound are absent in the provided evidence.

Biological Activity

3-Tert-butyl-2-methylbenzoic acid (CAS No. 1369926-53-3) is a benzoic acid derivative that has gained interest in various fields, including medicinal chemistry and toxicology. This compound is notable for its potential biological activities, which have been the subject of several studies aimed at understanding its effects on biological systems.

Toxicological Studies

  • Acute Toxicity : Research indicates that this compound exhibits significant acute toxicity, with reported oral LD50 values ranging between 550 mg/kg and 800 mg/kg in rat models. Symptoms observed in toxicity studies included hypoactivity, ataxia, and respiratory distress, which are indicative of systemic effects following exposure .
  • Reproductive Toxicity : In studies involving male rats, exposure to high doses of the compound resulted in testicular atrophy and hypospermatogenesis, suggesting potential reproductive toxicity. The testes of treated males showed significant weight reduction and histopathological changes compared to control groups .

Enzymatic Interactions

This compound has been investigated for its interactions with various enzymes, indicating potential therapeutic applications. Preliminary studies suggest that it may influence metabolic pathways through enzyme modulation, although specific mechanisms remain to be fully elucidated.

Case Studies and Clinical Observations

Several case studies have highlighted the compound's biological effects:

  • Liver and Kidney Function : In repeated-dose studies, significant alterations in liver and kidney weights were noted, alongside histopathological changes such as vacuolation in liver cells and nephritis in kidneys. These findings underscore the compound's potential hepatotoxic and nephrotoxic effects .
  • Neurotoxicity : Behavioral anomalies were observed in animal models exposed to high concentrations of this compound, including limb paralysis and convulsions. These results indicate a risk of neurotoxic effects with prolonged exposure .

Summary of Findings

Study Type Findings
Acute ToxicityLD50: 550 - 800 mg/kg; symptoms include hypoactivity, ataxia
Reproductive ToxicityTesticular atrophy; reduced spermatogenic cells
Liver FunctionHepatic vacuolation; increased liver weights
Kidney FunctionNephritis; reduced kidney function
NeurotoxicityBehavioral changes; limb paralysis; convulsions

Research Implications

The biological activity of this compound presents both therapeutic potential and safety concerns. Its interactions with metabolic enzymes suggest possible applications in drug development, particularly in targeting specific biological pathways. However, the observed toxicological effects necessitate careful evaluation in clinical settings.

Future Directions

Further research is warranted to explore:

  • The precise mechanisms of action regarding enzyme interactions.
  • Long-term effects on reproductive health and organ function.
  • Potential therapeutic applications while addressing safety profiles.

Understanding these aspects will be crucial for harnessing the beneficial properties of this compound while mitigating its risks.

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